molecular formula C6H10ClN3O2 B13656717 (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride

(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B13656717
M. Wt: 191.61 g/mol
InChI Key: JODWELBJVJRPDV-JEDNCBNOSA-N
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Description

(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that features a pyrazole ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the formation of the pyrazole ring followed by its attachment to the amino acid backbone. One common method for synthesizing pyrazoles is through the cycloaddition of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often involve mild temperatures and the use of catalysts such as copper or ruthenium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazolines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Pyrazolines.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride: Similar structure but with an imidazole ring instead of a pyrazole ring.

    (2S)-2-amino-3-(1H-triazol-1-yl)propanoic acid hydrochloride: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring’s ability to participate in various chemical reactions and its potential bioactivity make this compound particularly valuable in research and industrial applications .

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)4-9-3-1-2-8-9;/h1-3,5H,4,7H2,(H,10,11);1H/t5-;/m0./s1

InChI Key

JODWELBJVJRPDV-JEDNCBNOSA-N

Isomeric SMILES

C1=CN(N=C1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CN(N=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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